

A Technical Guide to Tracing One-Carbon Metabolism with Sodium Formate-¹³C

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Compound of Interest

Compound Name: Sodium formate-¹³C

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of One-Carbon Metabolism

One-carbon (1C) metabolism comprises a network of interconnected pathways that are fundamental to cellular function. These pathways are responsible for the transfer of one-carbon units in various biological processes, including the biosynthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, the homeostasis of amino acids like serine and glycine, and epigenetic regulation through methylation reactions.^{[1][2][3]} The folate cofactor is central to these reactions, acting as a carrier for one-carbon units.^{[2][3]}

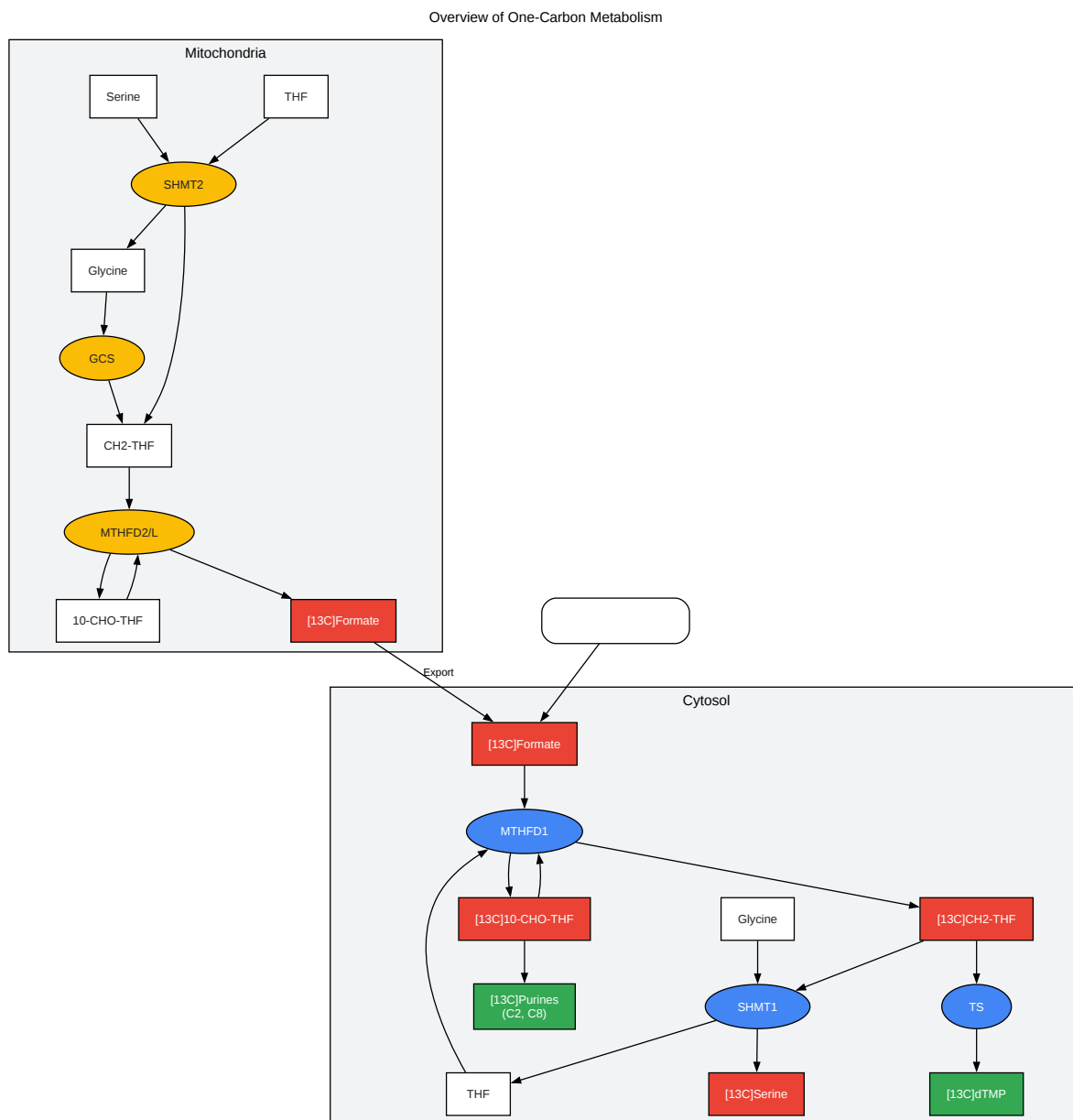
Formate is a key, non-tetrahydrofolate (THF)-linked intermediate in this metabolic network.^[1] It can be produced from various sources, including serine catabolism in the mitochondria, and serves as a primary source of one-carbon units for cytoplasmic processes.^{[1][4]} By using sodium formate labeled with a stable isotope (¹³C), researchers can trace the fate of this one-carbon unit through various metabolic pathways, providing a dynamic view of cellular metabolism.^{[5][6][7]} This technique, known as stable isotope tracing, is a powerful tool for elucidating metabolic fluxes and understanding how these pathways are altered in disease states, such as cancer, and in response to therapeutic interventions.^{[3][8]}

Core Metabolic Pathways Traced by Sodium Formate- ^{13}C

Sodium formate- ^{13}C allows for the direct interrogation of several critical metabolic pathways. The ^{13}C label is incorporated into downstream metabolites, and its enrichment can be quantified to determine pathway activity.

Cytosolic and Mitochondrial Folate Cycles

One-carbon metabolism is compartmentalized between the mitochondria and the cytoplasm.[2] Mitochondria can produce formate, which is then transported to the cytoplasm to be used in various biosynthetic reactions.[1][4] In the cytoplasm, ^{13}C -formate is used by the trifunctional enzyme MTHFD1 to generate 10-formyl-THF, a key intermediate that donates the one-carbon unit for purine synthesis.[2]

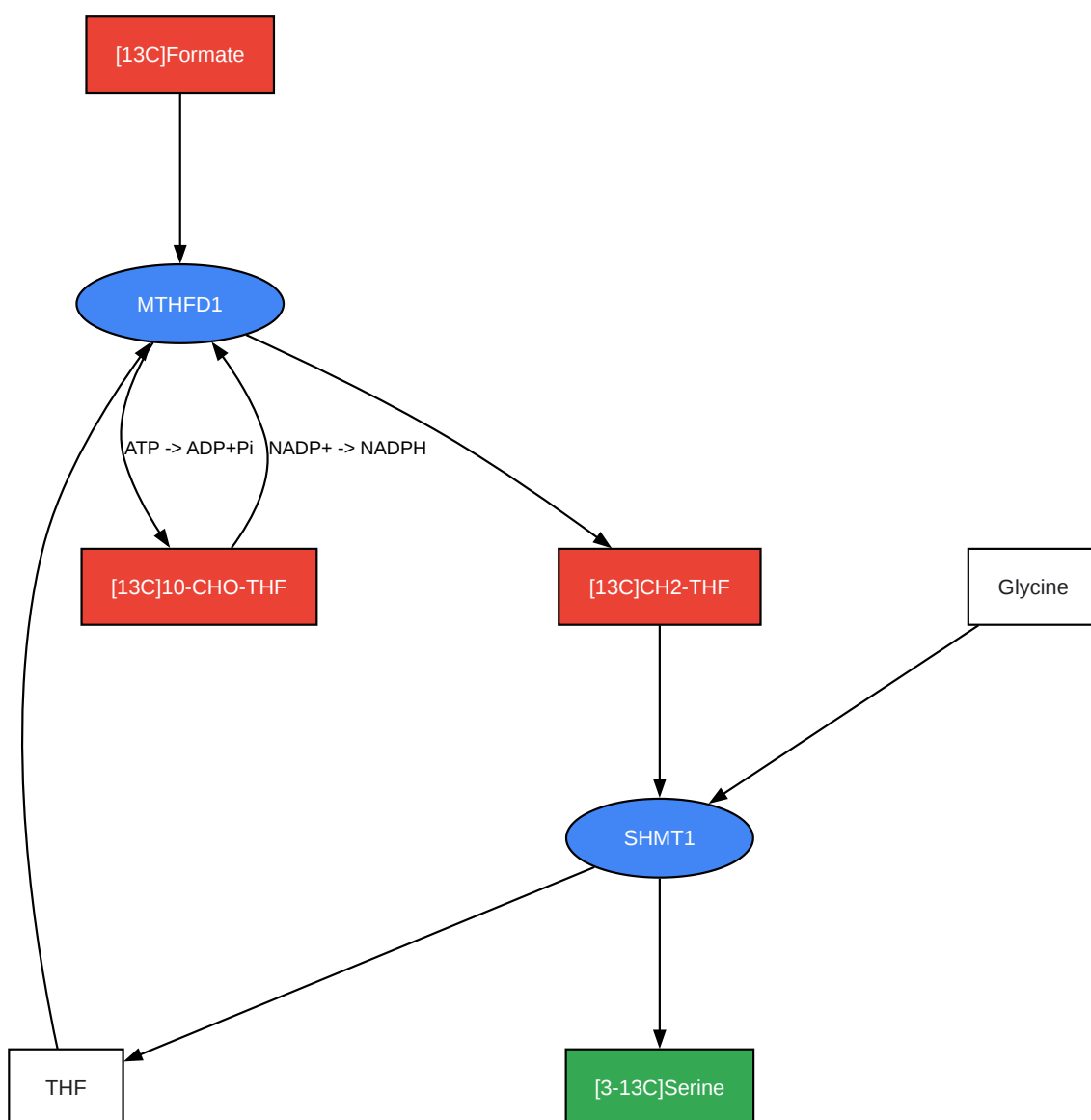


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Overview of one-carbon metabolism traced by ¹³C-formate.

Serine and Glycine Metabolism

The interconversion of serine and glycine is a key process in one-carbon metabolism. In the cytoplasm, serine hydroxymethyltransferase 1 (SHMT1) can utilize a one-carbon unit from 5,10-methylene-THF to synthesize serine from glycine. When labeling with ^{13}C -formate, the label is transferred to 10-formyl-THF and then to 5,10-methylene-THF, ultimately labeling the C3 position of serine.[5] This demonstrates the flow of one-carbon units from formate into amino acid biosynthesis.

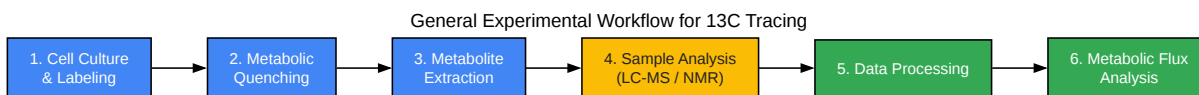
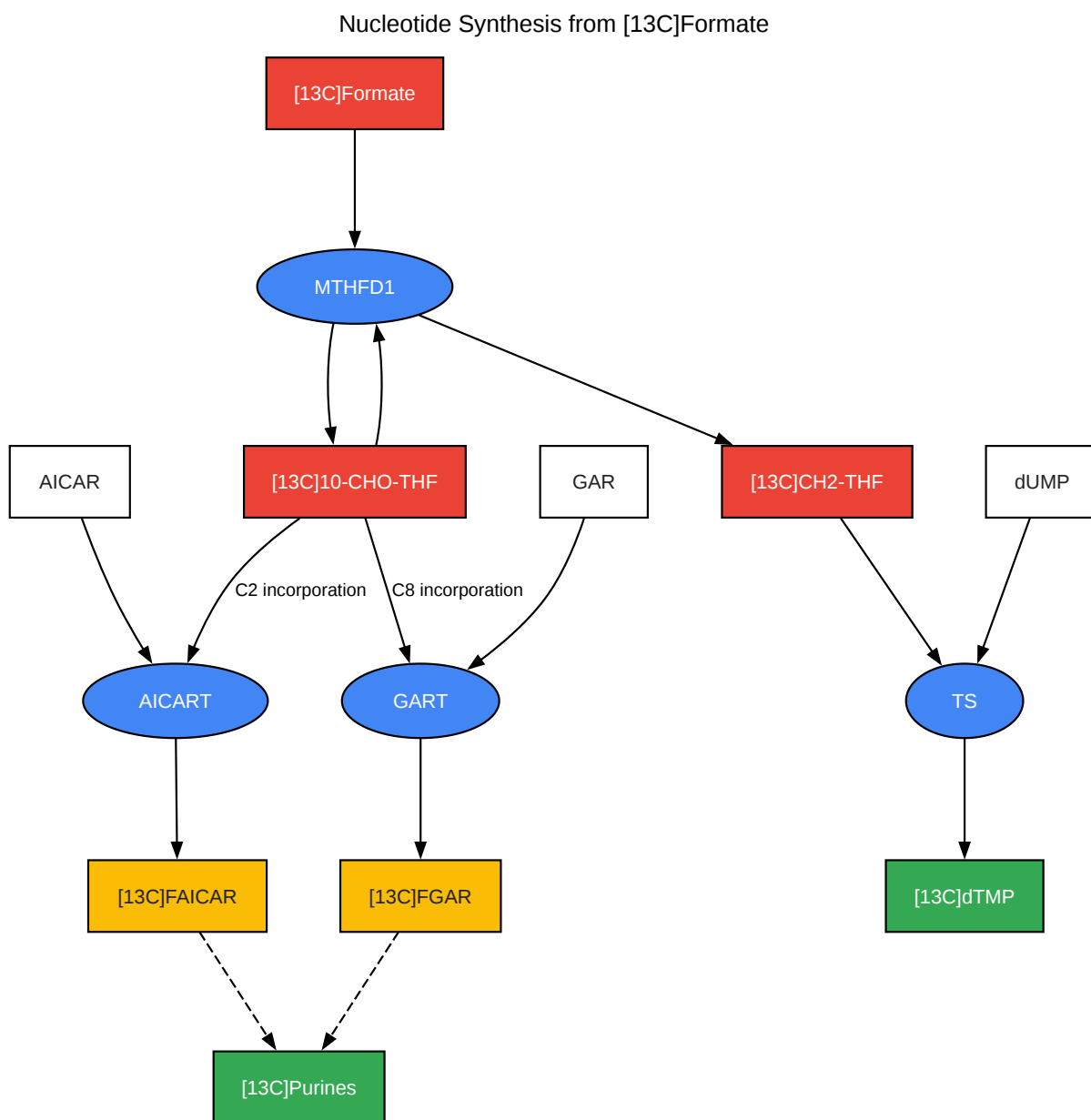
Serine Synthesis from $[^{13}\text{C}]$ Formate

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Cytosolic serine and glycine metabolism from formate.

Purine and Thymidylate Synthesis

De novo synthesis of purines and the production of thymidylate (dTMP) are heavily reliant on one-carbon metabolism.[1][3] The purine ring incorporates two one-carbon units at the C2 and C8 positions, both donated by 10-formyl-THF.[7] Thymidylate synthase utilizes 5,10-methylene-THF to methylate dUMP to dTMP.[1] Tracing with ^{13}C -formate will therefore result in ^{13}C enrichment in the purine ring and the methyl group of thymine.[6][7]



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